molecular formula C9H14O6 B090710 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID CAS No. 17872-58-1

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID

Cat. No. B090710
Key on ui cas rn: 17872-58-1
M. Wt: 218.2 g/mol
InChI Key: OQZAEPCZSVMOSK-UHFFFAOYSA-N
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Patent
US04762777

Procedure details

182 ml (2.5 moles) of thionyl chloride are poured over 218 g (1 mole) of 2,2-bis-acetonxymethyl propionic acid (step 1), followed by refluxing for 8 hours at a batch temperature of approximately 100° C. Excess thionyl chloride is distilled off in a water jet vacuum, leaving a pale yellow, oily product. Yield 236 g (100% of the theoretical).
Quantity
182 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-bis-acetonxymethyl
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([O:8][CH2:9][C:10]([CH2:15][O:16][C:17](=[O:19])[CH3:18])([CH3:14])[C:11](O)=[O:12])(=[O:7])[CH3:6]>>[C:5]([O:8][CH2:9][C:10]([CH2:15][O:16][C:17](=[O:19])[CH3:18])([CH3:14])[C:11]([Cl:3])=[O:12])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
182 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
2,2-bis-acetonxymethyl
Quantity
218 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(C(=O)O)(C)COC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride is distilled off in a water jet vacuum
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow, oily product

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(C(=O)Cl)(C)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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